molecular formula C14H9FN2O B11872978 5-Fluoro-2-phenylquinazolin-4(3H)-one

5-Fluoro-2-phenylquinazolin-4(3H)-one

Cat. No.: B11872978
M. Wt: 240.23 g/mol
InChI Key: QNEIILVTYYDCIF-UHFFFAOYSA-N
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Description

5-Fluoro-2-phenylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom at the 5-position and a phenyl group at the 2-position of the quinazolinone core structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-phenylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminobenzonitrile and 5-fluoro-2-nitrobenzaldehyde.

    Cyclization Reaction: The 2-aminobenzonitrile undergoes a cyclization reaction with 5-fluoro-2-nitrobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the quinazolinone core.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Final Product: The resulting intermediate is further reacted with phenyl isocyanate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.

    Substitution: The fluorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

    Oxidation: Quinazolinone derivatives with varying oxidation states.

    Reduction: Dihydroquinazolinones.

    Substitution: Substituted quinazolinones with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Lacks the fluorine atom at the 5-position.

    5-Fluoroquinazolin-4(3H)-one: Lacks the phenyl group at the 2-position.

    2-Phenyl-4(3H)-quinazolinone: Similar structure but different substitution pattern.

Uniqueness

5-Fluoro-2-phenylquinazolin-4(3H)-one is unique due to the presence of both the fluorine atom at the 5-position and the phenyl group at the 2-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H9FN2O

Molecular Weight

240.23 g/mol

IUPAC Name

5-fluoro-2-phenyl-3H-quinazolin-4-one

InChI

InChI=1S/C14H9FN2O/c15-10-7-4-8-11-12(10)14(18)17-13(16-11)9-5-2-1-3-6-9/h1-8H,(H,16,17,18)

InChI Key

QNEIILVTYYDCIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)F)C(=O)N2

Origin of Product

United States

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